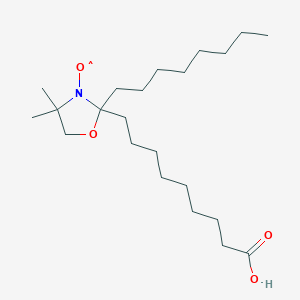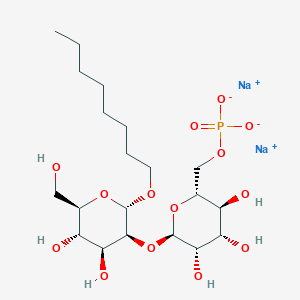
Octyl 2-O-pman-man
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 2-O-pman-man is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has a unique structure that makes it suitable for studying the biochemical and physiological effects of various substances.
Mécanisme D'action
Octyl 2-O-pman-man has a unique structure that makes it suitable for studying the mechanism of action of various substances. This compound can interact with proteins and enzymes, leading to changes in their activity and function. Octyl 2-O-pman-man can also interact with lipids and membranes, leading to changes in their permeability and fluidity. These interactions can be studied using various techniques, including fluorescence spectroscopy, NMR spectroscopy, and X-ray crystallography.
Effets Biochimiques Et Physiologiques
Octyl 2-O-pman-man has various biochemical and physiological effects that make it suitable for studying the effects of various substances on living organisms. This compound can affect the activity of enzymes and proteins, leading to changes in various biochemical pathways. Octyl 2-O-pman-man can also affect the permeability and fluidity of membranes, leading to changes in cell function and signaling. These effects can be studied using various techniques, including cell culture, animal models, and biochemical assays.
Avantages Et Limitations Des Expériences En Laboratoire
Octyl 2-O-pman-man has various advantages and limitations for lab experiments. One of the main advantages of this compound is its versatility, which allows it to be used in various research fields. Octyl 2-O-pman-man is also relatively easy to synthesize and purify, making it accessible to researchers. However, Octyl 2-O-pman-man has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be considered when designing experiments using this compound.
Orientations Futures
There are various future directions for research on Octyl 2-O-pman-man. One potential direction is the study of its interactions with specific proteins and enzymes, which could lead to the development of new drugs and therapies. Another potential direction is the study of its effects on lipid membranes, which could lead to the development of new drug delivery systems. Additionally, the synthesis of new analogs of Octyl 2-O-pman-man could lead to the discovery of compounds with improved properties and applications.
Conclusion
Octyl 2-O-pman-man is a promising compound for scientific research due to its unique structure and potential applications in various research fields. This compound can be synthesized easily and purified to obtain a pure product. Octyl 2-O-pman-man has various advantages and limitations for lab experiments, and its future directions include the study of its interactions with specific proteins and enzymes, its effects on lipid membranes, and the synthesis of new analogs. Overall, Octyl 2-O-pman-man is a valuable tool for scientific research and has the potential to lead to significant discoveries in various fields.
Méthodes De Synthèse
Octyl 2-O-pman-man is synthesized through a multi-step process that involves the reaction of p-methoxybenzyl alcohol with 2-methoxypropene to form p-methoxybenzyl 2-methoxyprop-2-enyl ether. This intermediate is then reacted with octylmagnesium bromide to form Octyl 2-O-pman-man. The final product is purified through column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
Octyl 2-O-pman-man has various applications in scientific research. This compound is used in the study of enzyme-catalyzed reactions, protein-ligand interactions, and drug-receptor interactions. It is also used in the study of lipid-protein interactions, membrane permeability, and drug delivery systems. Octyl 2-O-pman-man is a versatile compound that can be used in various research fields, including biochemistry, pharmacology, and medicinal chemistry.
Propriétés
Numéro CAS |
157758-69-5 |
|---|---|
Nom du produit |
Octyl 2-O-pman-man |
Formule moléculaire |
C20H37Na2O14P |
Poids moléculaire |
578.5 g/mol |
Nom IUPAC |
disodium;[(2R,3S,4S,5S,6R)-6-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H39O14P.2Na/c1-2-3-4-5-6-7-8-30-20-18(16(25)13(22)11(9-21)32-20)34-19-17(26)15(24)14(23)12(33-19)10-31-35(27,28)29;;/h11-26H,2-10H2,1H3,(H2,27,28,29);;/q;2*+1/p-2/t11-,12-,13-,14-,15+,16+,17+,18+,19-,20+;;/m1../s1 |
Clé InChI |
LYZXIKNZJGBZJC-GDSMGQCOSA-L |
SMILES isomérique |
CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
SMILES canonique |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
Synonymes |
octyl 2-O-(mannopyranosyl-6-phosphate)mannopyranoside octyl 2-O-PMan-Man |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B129951.png)
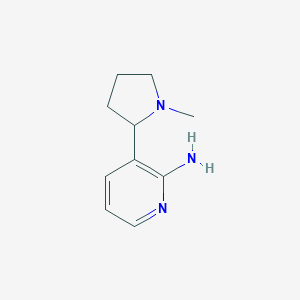
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)
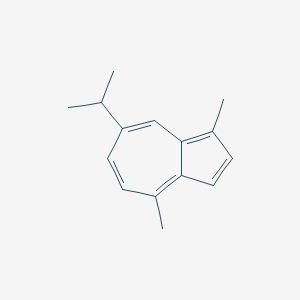
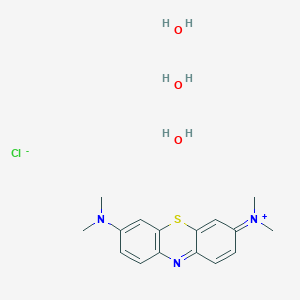
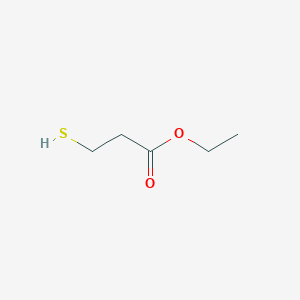
![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)
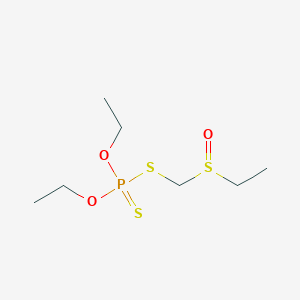
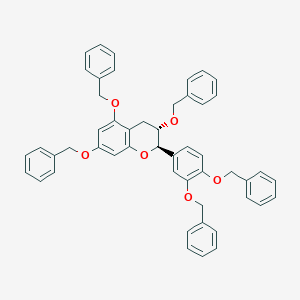
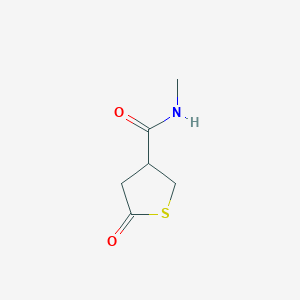
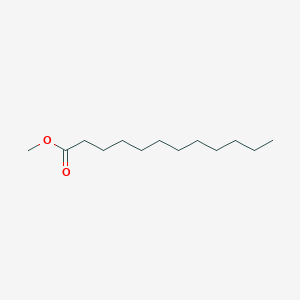
![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)
